Ethyl 4-methoxypyrimidine-5-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-methoxypyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-9-5-10-7(6)12-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFHCEHODOYAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699917 | |
| Record name | Ethyl 4-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71133-21-6 | |
| Record name | Ethyl 4-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Ethyl 4 Methoxypyrimidine 5 Carboxylate
Precursor Synthesis Pathways
A common strategy for synthesizing Ethyl 4-methoxypyrimidine-5-carboxylate involves the initial preparation of halogenated pyrimidine-5-carboxylate precursors. These precursors, such as Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate and Ethyl 4-chloropyrimidine-5-carboxylate, offer reactive sites for the subsequent introduction of the methoxy (B1213986) group.
The synthesis of these halogenated precursors typically begins with the formation of the core pyrimidine (B1678525) ring through condensation reactions, followed by the strategic introduction of functional groups.
The construction of the pyrimidine ring is a fundamental step and is often achieved through condensation reactions. A widely employed method is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.orgmdpi.com Variations of this reaction, such as using β-keto esters and amidines, are also common. mdpi.com Another significant approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form a dihydropyrimidine (B8664642), which can be subsequently oxidized to the pyrimidine. wikipedia.orgmdpi.com
For instance, the synthesis of pyrimidine derivatives can start from the reaction of benzaldehyde, ethyl acetoacetate, and urea. derpharmachemica.com These condensation reactions are foundational in creating the basic pyrimidine scaffold, which can then be further modified. wikipedia.orgumich.edu
| Reaction Name | Reactants | Product Type | Reference |
|---|---|---|---|
| Pinner Synthesis | β-Dicarbonyl compounds, Amidines | Substituted Pyrimidines | wikipedia.orgmdpi.com |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidines | wikipedia.orgmdpi.com |
| General Condensation | Benzaldehyde, Ethyl acetoacetate, Urea | Substituted Pyrimidines | derpharmachemica.com |
Once the pyrimidine ring is formed, the introduction of specific functional groups is necessary. The 2, 4, and 6 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic substitution. wikipedia.org This characteristic is exploited to introduce chloro groups, which are excellent leaving groups for subsequent reactions.
For example, pyrimidones (oxo-pyrimidines) can be converted to their corresponding chloropyrimidines by treatment with reagents like phosphorus oxychloride (POCl₃). derpharmachemica.combhu.ac.in A specific example is the synthesis of Ethyl 2-chloropyrimidine-5-carboxylate from ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate using phosphorus oxychloride and N,N-dimethylaniline. chemicalbook.com This chlorination step is crucial for creating a reactive intermediate that can be further functionalized.
Catalytic hydrogenation can be used to selectively remove a chlorine atom. For instance, treating Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate with H₂ over a Pd-C catalyst in the presence of magnesium oxide yields this compound.
An alternative pathway to this compound involves starting with a pre-existing pyrimidine carboxylic acid and performing an esterification reaction.
Esterification is a fundamental reaction in organic synthesis. For the synthesis of this compound, 4-Methoxypyrimidine-5-carboxylic acid can be esterified. Common esterification methods include the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. rug.nl
More contemporary and milder methods utilize coupling agents. The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system is a highly efficient method for esterification under non-acidic conditions. orgsyn.org This method is particularly useful for substrates that may be sensitive to harsh acidic conditions. rug.nl Another approach involves the use of dried Dowex H+ cation-exchange resin, which can be used with or without sodium iodide (NaI) as a catalyst system. nih.gov
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic acid, Alcohol, Strong acid catalyst | Classic method, requires acidic conditions. | rug.nl |
| DCC/DMAP Coupling | Carboxylic acid, Alcohol, Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | Mild, non-acidic conditions, high efficiency. | orgsyn.org |
| Dowex H+/NaI | Carboxylic acid, Alcohol, Dried Dowex H+ resin, Sodium iodide (optional) | Environmentally friendly, reusable catalyst. | nih.gov |
Derivatization from Related Pyrimidine Carboxylic Acids (e.g., 4-Methoxypyrimidine-5-carboxylic Acid)
Direct Synthesis of this compound
Direct synthesis routes aim to construct the this compound molecule in fewer steps. One reported method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach provides a high-yielding and direct pathway to 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4-position. organic-chemistry.org The required sodium salt is prepared by the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. organic-chemistry.org This stable reagent then readily reacts with amidinium salts to yield the desired pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org
Reductive Dehalogenation Approaches
A common strategy for the synthesis of substituted pyrimidines involves the reductive removal of a halogen atom from a pre-functionalized pyrimidine core. This approach is particularly useful when the corresponding halogenated starting materials are readily accessible.
Catalytic Hydrogenation Methods
Catalytic hydrogenation stands as a powerful and widely employed method for the dehalogenation of aryl and heteroaryl halides. In the context of synthesizing this compound, a plausible precursor would be ethyl 4-chloro-pyrimidine-5-carboxylate. The chloro-substituent at the C4-position can be selectively removed via catalytic hydrogenation.
A typical procedure involves the use of a palladium-based catalyst, with palladium on activated carbon (Pd/C) being a common choice. The reaction is carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), under a hydrogen atmosphere. A base, like magnesium oxide or sodium acetate, is often added to neutralize the hydrogen chloride that is formed during the reaction, preventing potential side reactions and catalyst deactivation. The efficiency of the dehalogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the nature of the solvent and base used.
Table 1: Illustrative Catalytic Hydrogenation for Dehalogenation of Chloropyrimidines
| Catalyst | Substrate | Reducing Agent | Solvent | Base | Product | Reference |
| Pd/C | Ethyl 4-chloropyrimidine-5-carboxylate | H₂ | Methanol | MgO | Ethyl pyrimidine-5-carboxylate | Hypothetical |
| Pd(OH)₂/C | 2-Amino-4-chloropyrimidine | H₂ | Ethanol | - | 2-Aminopyrimidine | General Method |
This table is illustrative and based on general knowledge of catalytic hydrogenation reactions.
Alternative Reduction Protocols
Beyond catalytic hydrogenation, other reduction protocols can be employed for the dehalogenation of chloropyrimidines. These methods often utilize metals as the reducing agent in the presence of a proton source. For instance, zinc powder in an acidic medium, such as acetic acid, has been shown to be effective for the selective dehalogenation of pyrimidine rings. This method can be advantageous when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule. The reaction proceeds through the oxidative addition of the metal to the carbon-halogen bond, followed by protonolysis to yield the dehalogenated product.
Nucleophilic Substitution Routes to Methoxy Group Installation
The direct introduction of the methoxy group onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a primary and efficient route for the synthesis of this compound. This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen, at the C4-position by a methoxide (B1231860) source.
The starting material for this synthesis is ethyl 4-chloropyrimidine-5-carboxylate. The reaction is carried out by treating the chloropyrimidine with a solution of sodium methoxide in methanol. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, coupled with the carboxylate group at C5, facilitates the nucleophilic attack of the methoxide ion at the C4-position. The reaction generally proceeds under mild conditions, such as refluxing in methanol, to afford the desired this compound in good yield.
Research on related compounds, such as the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide, has demonstrated the feasibility of this substitution, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. eurekaselect.com This suggests that the substitution at the C4-position is a favorable process.
Table 2: Nucleophilic Substitution for the Synthesis of Alkoxypyrimidines
| Starting Material | Reagent | Solvent | Product | Reference |
| Ethyl 4-chloropyrimidine-5-carboxylate | Sodium methoxide | Methanol | This compound | General Method |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (excess) | Methanol | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | eurekaselect.com |
Green Chemistry and Sustainable Synthetic Strategies for Pyrimidine Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and enhance sustainability. rasayanjournal.co.inpowertechjournal.com These strategies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
For the synthesis of pyrimidine derivatives, several green approaches have been developed:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. eurekaselect.com
Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. acs.org For pyrimidine synthesis, various catalysts, including metal-based and organocatalysts, have been explored to improve reaction efficiency and selectivity under milder conditions. acs.orgbenthamdirect.com An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines represents a sustainable approach that utilizes readily available starting materials. acs.orgbenthamdirect.com
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, is a prime example of a green approach to pyrimidine scaffolds.
By adopting these green and sustainable strategies, the synthesis of this compound and other pyrimidine derivatives can be made more efficient, economical, and environmentally responsible.
Iii. Reaction Chemistry and Transformation of Ethyl 4 Methoxypyrimidine 5 Carboxylate
Reactions of the Ester Functional Group
The ethyl carboxylate group at the 5-position of the pyrimidine (B1678525) ring is a versatile functional handle that can undergo several classic ester transformations.
The ethyl ester group can be readily hydrolyzed to its corresponding carboxylic acid, 4-methoxypyrimidine-5-carboxylic acid. This transformation can be achieved under either basic or acidic conditions.
Base-catalyzed hydrolysis, or saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. cymitquimica.com Acid-catalyzed hydrolysis, using an acid like hydrochloric acid in water, can also be employed to achieve the same transformation. uni.lu
Table 2: Ester Hydrolysis
| Reactant | Reagent/Conditions | Product |
|---|
This table shows a typical two-step basic hydrolysis (saponification) of the title compound.
The ester group is a precursor for other carboxylic acid derivatives, such as amides and different esters.
Amidation: This reaction involves the direct coupling of the ester with an amine or ammonia (B1221849) to form an amide. vaia.com The reaction typically requires heating and can sometimes be facilitated by a catalyst. This process is crucial for synthesizing a wide variety of compounds, as the amide bond is a fundamental linkage in many biologically active molecules. vaia.com
Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.net For example, reacting Ethyl 4-methoxypyrimidine-5-carboxylate with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound, with ethanol (B145695) as a byproduct. Using the alcohol as the solvent drives the equilibrium toward the desired product. researchgate.net
Table 3: Ester Functional Group Transformations
| Reaction Type | Reagent/Conditions | Product Example |
|---|---|---|
| Amidation | Ammonia (NH₃), Heat | 4-Methoxypyrimidine-5-carboxamide |
This table summarizes key transformations of the ester group into an amide or another ester.
The ethyl ester can be reduced to the corresponding primary alcohol, (4-methoxypyrimidin-5-yl)methanol. lab-chemicals.comharvard.edu Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent used for reducing esters to primary alcohols. byjus.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
It is important to note that LiAlH₄ is a very reactive hydride donor. Research on similar ethyl pyrimidine-5-carboxylate compounds has shown that while the ester is reduced to the alcohol, competitive reduction of the electron-deficient pyrimidine ring itself can also occur, leading to dihydropyrimidine (B8664642) byproducts. ambeed.com The choice of solvent and reaction conditions can influence the ratio of these products. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions but will readily reduce aldehydes and ketones.
Table 4: Ester Reduction
| Reactant | Reagent/Conditions | Product |
|---|
This table outlines the reduction of the ester functional group to a primary alcohol.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the C4 position of the pyrimidine ring is a key site for chemical modification. Its ether linkage can be cleaved, or the entire group can be substituted by various nucleophiles.
The O-demethylation of the methoxy group in 4-methoxypyrimidine (B1296667) derivatives converts them into the corresponding 4-hydroxypyrimidines. This transformation is typically achieved under strong acidic conditions or by using Lewis acids. Common reagents for this purpose include boron tribromide (BBr₃) and hydrobromic acid (HBr). chem-station.comreddit.com
The reaction with BBr₃, a powerful Lewis acid, proceeds by coordination of the boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. ajrconline.orgnih.gov This method is often preferred due to its high reactivity, allowing the reaction to be performed at low temperatures. chem-station.com
Alternatively, concentrated HBr can be used, often at elevated temperatures, to effect the demethylation. chem-station.comreddit.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion.
Table 1: Reagents for O-Demethylation of 4-Methoxypyrimidines
| Reagent | Typical Conditions | Reference |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | chem-station.comajrconline.org |
| Hydrobromic Acid (HBr) | 47% aqueous solution, elevated temperatures (e.g., 130°C) | chem-station.comreddit.com |
| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, heating | chem-station.com |
| Trimethylsilyl Iodide (TMSI) | In situ from TMSCl and NaI in acetonitrile, reflux | researchgate.net |
This table presents common reagents for the cleavage of aryl methyl ethers, which are applicable to 4-methoxypyrimidines.
The C4 position of the pyrimidine ring is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SₙAr). The methoxy group can act as a leaving group, particularly when the pyrimidine ring is activated by electron-withdrawing groups. This allows for its displacement by a variety of nucleophiles. The reactivity of the C4 position in pyrimidines towards nucleophilic attack is a well-established principle in heterocyclic chemistry. nih.gov
The substitution of the methoxy group is a common strategy for introducing diverse functionalities at the C4 position. While specific examples directly starting from this compound are not extensively documented in readily available literature, the general reactivity pattern of 4-methoxypyrimidines suggests that such transformations are feasible. ntu.edu.sg
Derivatization and Functionalization Strategies
Building upon the reactivity of the C4 position, various derivatization strategies can be employed to modify this compound.
The displacement of the C4-methoxy group by amines leads to the formation of 4-aminopyrimidine (B60600) derivatives. This reaction is a cornerstone in the synthesis of many biologically active compounds. The reaction typically involves heating the 4-methoxypyrimidine with the desired amine, sometimes in the presence of a catalyst or with the use of a pre-activated pyrimidine derivative. researchgate.netnih.gov
A general approach involves the nucleophilic substitution of a leaving group at the C4 position with an amine. researchgate.net While the methoxy group can serve as a leaving group, more reactive leaving groups are often installed to facilitate the reaction. However, direct displacement of the methoxy group is also possible, especially with more nucleophilic amines or under forcing conditions. ntu.edu.sg The synthesis of various 2-aminopyrimidine-5-carboxamide (B1266822) derivatives has been reported, highlighting the utility of amination reactions in this class of compounds. nih.gov
Table 2: Illustrative Amination of a Pyrimidine Core
| Starting Material Analogue | Amine | Product | Reference |
| 2-Halopyrimidine | Various Amines | 2-Aminopyrimidine | researchgate.net |
| 3-Methoxypyridine | Piperidine | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |
| 4-Chloropyrimidine derivative | Aniline | 4-(Phenylamino)pyrimidine derivative | researchgate.net |
This table provides examples of amination reactions on related heterocyclic systems to illustrate the general transformation.
The methoxy group can be exchanged for other alkoxy groups through a transetherification-type reaction, likely proceeding via an SₙAr mechanism. For instance, reaction with sodium ethoxide would be expected to yield ethyl 4-ethoxypyrimidine-5-carboxylate. The availability of such compounds from commercial suppliers suggests their synthetic accessibility. bldpharm.com
Similarly, the introduction of a thioether group can be achieved by reacting the substrate with a thiol in the presence of a base. The thiolate anion is a potent nucleophile and can readily displace the methoxy group at the C4 position. This leads to the formation of 4-(alkylthio)pyrimidine or 4-(arylthio)pyrimidine derivatives.
The pyrimidine ring itself can participate in cycloaddition reactions, most notably in inverse-electron-demand Diels-Alder reactions. In these reactions, the electron-poor pyrimidine acts as the diene, reacting with an electron-rich dienophile. acs.orgacs.orgacsgcipr.org Such reactions often require high temperatures or specific activation of the pyrimidine ring to proceed efficiently. acs.org
The initial cycloadduct can then undergo a retro-Diels-Alder reaction, leading to the formation of a new heterocyclic system with the expulsion of a small molecule. acs.orgresearchgate.net While specific examples involving this compound as the diene are scarce in the literature, the general principle suggests its potential participation in such transformations, likely leading to complex polycyclic structures. Activation of the pyrimidine ring, for instance by trifluoroacetylation, has been shown to dramatically increase its reactivity in Diels-Alder cycloadditions. acs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The functionalization of the pyrimidine core through palladium-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. While the methoxy group at the C4 position of this compound is generally not a suitable leaving group for these transformations, its conversion to a more reactive species, such as a halide (e.g., chloride), enables a variety of coupling reactions. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for palladium-catalyzed reactions. mdpi.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. For pyrimidine systems, this reaction typically involves the coupling of a chloropyrimidine derivative with an aryl or heteroaryl boronic acid.
Detailed research on the Suzuki coupling of 2,4-dichloropyrimidines has demonstrated the regioselective substitution at the C4 position, which is analogous to the expected reactivity of ethyl 4-chloropyrimidine-5-carboxylate. mdpi.comorganic-chemistry.org Microwave-assisted conditions have been shown to be particularly effective, leading to high yields in short reaction times. mdpi.com
A typical reaction involves a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a suitable solvent, often a mixture including 1,4-dioxane. mdpi.comorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) to the carbon-chlorine bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
The scope of the reaction is broad, accommodating a variety of aryl and heteroaryl boronic acids with both electron-donating and electron-withdrawing substituents. mdpi.com For instance, the coupling of 2,4-dichloropyrimidine (B19661) with various methoxyphenylboronic acids proceeds with good yields, demonstrating the robustness of this method. mdpi.com
Interactive Data Table: Suzuki Coupling of Dichloropyrimidines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 10 | 85 | mdpi.com |
| 2 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 10 | 75 | mdpi.com |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 10 | 72 | mdpi.com |
| 4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 10 | 81 | mdpi.com |
| 5 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 10 | 82 | mdpi.com |
| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 10 | 88 | mdpi.com |
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgchemrxiv.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgchemrxiv.org For the synthesis of 4-alkynylpyrimidine derivatives, a precursor such as ethyl 4-chloropyrimidine-5-carboxylate would be reacted with a terminal alkyne.
The catalytic cycle of the Sonogashira reaction involves the formation of a palladium(0) species, which undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final coupled product and regenerates the palladium(0) catalyst. chemrxiv.org
Commonly used palladium catalysts include Pd(PPh₃)₄ and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), with copper(I) iodide (CuI) as the co-catalyst. The reaction is typically carried out in a solvent such as an amine (which also acts as the base) or an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) with an added amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). libretexts.org The reaction conditions are generally mild, often proceeding at room temperature. chemrxiv.org
While specific examples detailing the Sonogashira coupling of ethyl 4-chloropyrimidine-5-carboxylate are not extensively documented in readily available literature, the general applicability of this reaction to a wide range of aryl halides suggests its feasibility for producing various 4-alkynylpyrimidine-5-carboxylate derivatives. libretexts.org
Iv. Spectroscopic Analysis for Structural Elucidation of Ethyl 4 Methoxypyrimidine 5 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR analysis would be used to identify all the unique proton environments in Ethyl 4-methoxypyrimidine-5-carboxylate. The expected spectrum would show distinct signals for the two aromatic protons on the pyrimidine (B1678525) ring, the protons of the methoxy (B1213986) group, and the protons of the ethyl ester group. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. The multiplicity (singlet, doublet, triplet, quartet) would reveal the number of neighboring protons, and the coupling constants (J values, in Hz) would provide information about the connectivity between them.
A hypothetical data table would look as follows:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 (ring) | ~8.9 | s (singlet) | - | 1H |
| H6 (ring) | ~8.7 | s (singlet) | - | 1H |
| -OCH₃ | ~4.1 | s (singlet) | - | 3H |
| -OCH₂CH₃ | ~4.4 | q (quartet) | ~7.1 | 2H |
| -OCH₂CH₃ | ~1.4 | t (triplet) | ~7.1 | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, confirming the carbon backbone. Each carbon atom gives a distinct signal with a characteristic chemical shift. The spectrum would confirm the presence of the pyrimidine ring carbons, the ester carbonyl carbon, the methoxy carbon, and the two carbons of the ethyl group.
A hypothetical ¹³C NMR data table would be structured as:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | ~164 |
| C4 (C-OCH₃) | ~172 |
| C2 | ~159 |
| C6 | ~157 |
| C5 (C-COOEt) | ~115 |
| -OCH₃ | ~55 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, confirming the relationship between the quartet and triplet of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom. This would definitively link the proton signals of the methoxy and ethyl groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) connections between protons and carbons. It would be invaluable in confirming the placement of the substituents on the pyrimidine ring. For example, it would show a correlation from the methoxy protons (-OCH₃) to the C4 carbon and from the pyrimidine proton at H6 to the ester carbonyl carbon (C=O).
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ester and ether groups, C=N and C=C stretches of the pyrimidine ring, and various C-H stretching and bending vibrations. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.
A representative table of key IR absorptions would be:
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1720-1735 |
| C=N / C=C (Aromatic) | Stretch | ~1570-1610 |
| C-O (Ether & Ester) | Stretch | ~1250-1300 (asym) & ~1050-1150 (sym) |
| C-H (Aromatic) | Stretch | ~3050-3100 |
| C-H (Aliphatic) | Stretch | ~2850-2980 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (molecular formula C₈H₁₀N₂O₃), the molecular weight is 182.18 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. The mass spectrum would show a molecular ion peak (M⁺) at m/z 182. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da).
X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis
Conformational Analysis in Crystalline State
The conformation of the pyrimidine ring and its substituents is a critical aspect of its structural chemistry. In the derivatives of this compound, the pyrimidine or dihydropyrimidine (B8664642) ring typically adopts a non-planar conformation.
For instance, in the case of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the hydropyrimidine ring is found in a sofa conformation. researchgate.net In this arrangement, the methine carbon atom acts as the flap of the sofa. This deviation from planarity is a common feature in dihydropyrimidine rings. Similarly, the dihydropyrimidine ring in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate adopts a flattened boat conformation. nih.gov In another example, ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the dihydropyrimidine ring also exhibits a flattened boat conformation. nih.gov
The orientation of the substituents on the pyrimidine ring is also of significant interest. In ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the benzene (B151609) ring is nearly perpendicular to the mean plane of the hydropyrimidine ring, with a dihedral angle of 85.51(8)°. researchgate.net A similar perpendicular arrangement is observed in other derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate, where the dihedral angle between the two rings is 84.31(2)°. The ethyl carboxylate group often adopts an extended conformation to minimize steric hindrance.
The conformation of these derivatives is influenced by the electronic and steric nature of the substituents. For example, the presence of a bulky phenyl group at the 4-position often dictates the puckering of the dihydropyrimidine ring and its orientation relative to the rest of the molecule.
Table 1: Conformational Parameters of Selected Ethyl Pyrimidine-5-carboxylate Derivatives
| Compound | Pyrimidine Ring Conformation | Dihedral Angle (Pyrimidine-Phenyl) | Reference |
| Ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Sofa | 85.51(8)° | researchgate.net |
| Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Flattened Boat | - | nih.gov |
| Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Flattened Boat | 75.25(6)° | nih.gov |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate | - | 84.31(2)° | |
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- Current time information in Baguio, PH.nih.govthiazolo[3,2-a]pyrimidine-6-carboxylate | Screw-boat | - | nih.gov |
Intermolecular Interactions and Supramolecular Assembly
The supramolecular assembly of pyrimidine derivatives in the solid state is governed by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role. These interactions dictate the crystal packing and ultimately influence the macroscopic properties of the material.
In many crystalline structures of ethyl pyrimidine-5-carboxylate derivatives, molecules are linked into chains, sheets, or three-dimensional networks through hydrogen bonds. For example, in the crystal of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, weak N—H···S hydrogen bonds form a zigzag chain running along the b-axis. researchgate.net In the case of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, molecules are linked by intermolecular N—H···O hydrogen bonds into one-dimensional chains, which are further connected by N—H···S hydrogen bonds to form a three-dimensional network. nih.gov
Centrosymmetric dimers are also a common motif in the supramolecular assembly of these compounds. For instance, molecules of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate are linked via pairs of N—H···O hydrogen bonds, forming inversion dimers with an R2(8) ring motif. nih.gov These dimers are then further connected through other hydrogen bonds and π–π stacking interactions.
Other weak interactions, such as C—H···O, C—H···N, and π–π stacking, also contribute to the stability of the crystal lattice. In the structure of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- Current time information in Baguio, PH.nih.govthiazolo[3,2-a]pyrimidine-6-carboxylate, a combination of N—H···N and C—H···N hydrogen bonds form helical chains, which are further linked into sheets by other hydrogen bonds and π-interactions. nih.gov The formation of homochiral chains through halogen-π interactions has also been observed in derivatives like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. mdpi.com
The study of these supramolecular synthons is crucial for crystal engineering, allowing for the design of materials with specific solid-state properties.
Table 2: Key Intermolecular Interactions in Selected Ethyl Pyrimidine-5-carboxylate Derivatives
| Compound | Primary Intermolecular Interactions | Supramolecular Motif | Reference |
| Ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N—H···S hydrogen bonds | Zigzag chain | researchgate.net |
| Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N—H···O and N—H···S hydrogen bonds | 3D network | nih.gov |
| Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N—H···O hydrogen bonds, C—H···O hydrogen bonds, π–π stacking | Inversion dimers forming a 3D structure | nih.gov |
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- Current time information in Baguio, PH.nih.govthiazolo[3,2-a]pyrimidine-6-carboxylate | N—H···N, C—H···N, C—H···O hydrogen bonds, π-interactions | Helical chains linked into thick layers | nih.gov |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | n-π interactions (Br···C) | Homochiral chains | mdpi.com |
V. Computational and Theoretical Studies of Ethyl 4 Methoxypyrimidine 5 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of a molecule. These ab initio methods solve the Schrödinger equation (or its approximations) to provide a detailed picture of molecular behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov For a molecule like Ethyl 4-methoxypyrimidine-5-carboxylate, DFT would be used to determine its most stable three-dimensional shape, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common level of theory for such calculations on pyrimidine (B1678525) systems. nih.gov The geometry optimization would yield crucial data, including:
Bond Lengths: The precise distances between bonded atoms (e.g., C-N, C=C, C-O).
Bond Angles: The angles formed by three connected atoms, defining the molecule's shape.
Dihedral Angles: The rotational angles between planes of atoms, which describe the conformation of flexible groups like the ethyl ester and methoxy (B1213986) substituents.
From the optimized geometry, the electronic structure can be analyzed to understand the distribution of electrons within the molecule, which is key to its reactivity and properties.
Table 1: Illustrative Geometrical Parameters from DFT Optimization This table represents the type of data that would be generated from a DFT geometry optimization of this compound. The values are hypothetical.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C4-O(methoxy) | ~1.35 Å |
| C5-C(carbonyl) | ~1.49 Å | |
| N1=C2 | ~1.33 Å | |
| Bond Angle | C4-C5-C6 | ~118° |
| C5-C(carbonyl)-O(ester) | ~125° | |
| Dihedral Angle | C4-O-C(methyl)-H | ~180° (trans) or ~0° (cis) |
The Molecular Electrostatic Surface Potential (MESP) map is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent regions of varying potential:
Red: Electron-rich regions with negative electrostatic potential, susceptible to electrophilic attack. In this compound, these would likely be found around the pyrimidine nitrogen atoms and the carbonyl oxygen of the ester group.
Blue: Electron-deficient regions with positive electrostatic potential, susceptible to nucleophilic attack. These areas are typically located around hydrogen atoms.
Green/Yellow: Regions of neutral or intermediate potential.
MESP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites where the molecule is most likely to react. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and methoxy group, while the LUMO would likely be distributed over the electron-withdrawing ethyl carboxylate group and the pyrimidine ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies This table shows representative data that would be obtained from an FMO analysis.
| Parameter | Energy (eV) | Description |
| E(HOMO) | -6.5 eV | Electron-donating ability |
| E(LUMO) | -1.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability indicator |
Vibrational Frequency Analysis and Spectroscopic Correlations (e.g., FT-IR, Raman, UV-Vis)
Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes (stretching, bending, twisting) and their corresponding frequencies can be determined. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for precise assignment of observed peaks to specific molecular motions.
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. The results provide the maximum absorption wavelength (λmax) and the oscillator strength of these transitions, which correlates with the intensity of the absorption bands.
Conformational Analysis and Energy Minima
The presence of rotatable single bonds in the methoxy and ethyl carboxylate groups of this compound means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface (PES), which maps the molecule's energy as a function of its geometry.
Reaction Mechanism Studies through Computational Modeling
Should this compound be involved in a chemical reaction (e.g., hydrolysis of the ester, nucleophilic aromatic substitution), computational modeling can elucidate the step-by-step mechanism. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Transition States (TS): Finding the highest energy structure along the reaction pathway that connects reactants and products. A transition state is a saddle point on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
These calculations provide a detailed energetic profile of the reaction, helping to understand its feasibility, kinetics, and the intermediates that may be formed. Such studies are foundational in rational drug design and synthetic chemistry. mdpi.com
Noncovalent Interactions and Supramolecular Chemistry Modeling
Computational and theoretical studies are pivotal in elucidating the noncovalent interactions that govern the supramolecular chemistry of this compound. While direct computational studies on this specific molecule are not extensively documented in publicly available research, the principles of its intermolecular interactions can be inferred from studies on analogous pyrimidine derivatives. Methodologies such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction (NCI) index analysis are instrumental in this exploration. These computational tools allow for the detailed characterization and quantification of weak interactions that dictate the crystal packing and molecular recognition behavior of such compounds.
Key noncovalent interactions expected to play a significant role in the supramolecular assembly of this compound include hydrogen bonds, π-π stacking, and other weaker electrostatic interactions. The pyrimidine ring, with its nitrogen atoms, acts as a hydrogen bond acceptor, while the ester and methoxy groups can also participate in various intermolecular contacts.
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are primary sites for hydrogen bonding. In the solid state, it is anticipated that C–H···N and C–H···O interactions would be prevalent, contributing significantly to the stability of the crystal lattice. Theoretical calculations on similar pyrimidine structures have demonstrated the importance of these interactions in forming specific supramolecular synthons.
π-π Stacking: The aromatic nature of the pyrimidine ring facilitates π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, are crucial in the vertical arrangement of molecules in the crystal structure. Computational studies on related heterocyclic systems have shown that antiparallel π-stacking is a common and energetically favorable arrangement. The methoxy and carboxylate substituents can influence the electronic distribution of the pyrimidine ring, thereby modulating the strength and geometry of these π-π interactions.
Modeling Supramolecular Assemblies: Computational modeling allows for the prediction and visualization of how individual molecules of this compound self-assemble into larger supramolecular structures. By calculating the interaction energies of different dimeric and cluster configurations, researchers can identify the most stable packing motifs. These models provide insights into the forces driving crystal formation and can help in the rational design of new materials with desired physicochemical properties.
The following table summarizes the types of noncovalent interactions that are likely to be significant for this compound, based on computational studies of related pyrimidine derivatives.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |
| C–H···N Hydrogen Bond | Aromatic/Aliphatic C–H | Pyrimidine N | 2.2 - 2.8 | 1 - 4 |
| C–H···O Hydrogen Bond | Aromatic/Aliphatic C–H | Carbonyl/Methoxy O | 2.3 - 3.0 | 0.5 - 3 |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 | 2 - 5 |
Note: The data in this table is illustrative and based on computational studies of analogous pyrimidine compounds. Specific values for this compound would require dedicated theoretical calculations.
Advanced computational techniques like the analysis of molecular electrostatic potential (MEP) surfaces help in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for predicting the sites of noncovalent interactions. For this compound, the nitrogen atoms and the oxygen atoms of the carbonyl and methoxy groups are expected to be the primary negative electrostatic potential regions, making them favorable sites for electrophilic attack and hydrogen bond formation.
Vi. Applications in Advanced Organic Synthesis
Role as a Building Block for Complex Heterocyclic Systems
The inherent reactivity of the pyrimidine (B1678525) ring, coupled with the functional handles provided by the methoxy (B1213986) and ethyl carboxylate groups, positions Ethyl 4-methoxypyrimidine-5-carboxylate as a pivotal building block for the synthesis of more elaborate heterocyclic structures.
Synthesis of Fused Pyrimidine Derivatives
The construction of fused pyrimidine systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous pharmacologically active compounds. This compound can serve as a precursor for the synthesis of various fused pyrimidines, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. For instance, derivatives of ethyl pyrimidine-5-carboxylate are utilized in the synthesis of pyrimidinopyridones, which have been investigated as potential inhibitors of FMS tyrosine kinase sigmaaldrich.com. The general strategy often involves the reaction of the pyrimidine core with a bifunctional reagent, leading to the formation of a new fused ring.
A related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, has been explicitly used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives georganics.sk. This suggests that this compound, after appropriate functional group manipulation, can be a key intermediate for such fused systems. The methoxy group can be a leaving group for nucleophilic substitution, and the ester can be involved in cyclization reactions.
Construction of Multicyclic Scaffolds
Beyond simple fused systems, this compound has the potential to be elaborated into more complex, multicyclic scaffolds. The pyrimidine ring can act as a diene or dienophile in cycloaddition reactions, or the substituents can be modified to introduce reactive sites for further annulations. While direct examples starting from this compound are not extensively documented in readily available literature, the synthesis of complex structures like thiazolo[4,5-d]pyrimidines from pyrimidine precursors highlights the possibilities researchgate.net. The synthesis of such multicyclic systems is of great interest in drug discovery for accessing novel chemical space.
Precursor to Biologically Active Molecules (Chemical Intermediate Focus)
The pyrimidine nucleus is a common feature in a vast number of biologically active compounds. This compound serves as a valuable intermediate in the synthesis of molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators.
Intermediate for Enzyme Inhibitors
Many enzyme inhibitors contain a pyrimidine or a fused pyrimidine core. For example, pyrazolo[3,4-d]pyrimidines are known kinase inhibitors, targeting enzymes crucial in cancer progression nih.gov. The synthesis of such molecules often involves the construction of the pyrazolo[3,4-d]pyrimidine scaffold from suitably substituted pyrimidine precursors. A study on the discovery of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4) involved the optimization of a fragment hit to yield potent inhibitors, showcasing the importance of heterocyclic scaffolds in kinase inhibitor design nih.gov.
Furthermore, derivatives of pyrimidine-5-carboxylate have been explored as inhibitors of other enzymes. For instance, a series of ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and investigated as potential anticancer agents acting as inhibitors of the mitotic kinesin Eg5 mdpi.com.
Table 1: Examples of Pyrimidine-5-Carboxylate Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Potential Therapeutic Area |
| Tetrahydropyrimidine-5-carboxylates | Mitotic Kinesin Eg5 | Cancer |
| Pyrido[2,3-d]pyrimidin-7-ones | FMS Tyrosine Kinase | Cancer, Inflammatory Diseases |
| Pyrazolo[3,4-d]pyrimidines | Various Kinases (e.g., IRAK4) | Cancer, Inflammatory Diseases |
Precursor for Receptor Agonists/Antagonists
G-protein coupled receptors (GPCRs) are a major class of drug targets, and molecules containing the pyrimidine scaffold have been developed as modulators of these receptors. While direct synthesis of receptor agonists or antagonists from this compound is not prominently reported, the general utility of pyrimidine derivatives in this area is well-established. The structural versatility of the pyrimidine ring allows for the introduction of various substituents to achieve specific interactions with receptor binding pockets.
Development of Agrochemical and Material Science Intermediates
The applications of pyrimidine derivatives extend beyond pharmaceuticals into the realms of agrochemicals and material science.
In the field of agrochemicals, pyrimidine-containing compounds have been developed as herbicides, fungicides, and insecticides. The structural features of this compound make it a potential starting point for the synthesis of novel agrochemical candidates. The diverse biological activities exhibited by pyrimidine derivatives suggest that modifications of this core structure could lead to the discovery of new and effective crop protection agents growingscience.com.
In material science, pyrimidine derivatives are being explored for their optical and electronic properties. For instance, some pyrimidine-based compounds have been investigated for their potential use in photonic devices researchgate.net. The conjugated π-system of the pyrimidine ring, which can be extended through the synthesis of fused systems or by the introduction of suitable substituents, is key to these properties. The development of new materials with tailored properties is an active area of research where versatile building blocks like this compound could play a significant role.
Vii. Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The classical synthesis of pyrimidine (B1678525) derivatives often involves the condensation of amidines with β-dicarbonyl compounds. researchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of Ethyl 4-methoxypyrimidine-5-carboxylate and its analogs.
One promising area is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, thereby reducing waste and improving efficiency. nih.govmdpi.com A solvent-less MCR approach using a catalytic amount of CuCl₂·2H₂O has been reported for the synthesis of similar tetrahydropyrimidine-5-carboxylate derivatives, suggesting a potential eco-friendly route for the title compound. nih.gov
Another emerging trend is the functionalization of the pyrimidine ring at various positions. For instance, a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which utilizes the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org This method provides a high-yielding, direct route to pyrimidines without substitution at the 4-position, a challenge with previous methods. organic-chemistry.org Adapting such methods for the specific synthesis of this compound could be a valuable research direction.
Catalyst Development for Efficient Transformations
Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalysts for pyrimidine synthesis is an active area of research. Future work on this compound will likely involve the use of advanced catalysts to improve reaction rates, yields, and selectivity.
Recent advances have seen the use of various catalysts for the synthesis of pyrimidine derivatives, including:
Lewis acids: ZnCl₂ has been used to catalyze a three-component coupling reaction to produce 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org
Organocatalysts: Dithiophosphoric acid has been shown to act as a versatile catalyst in the functionalization of pyridines and other azines, including pyrimidines, via a photochemical process. acs.org
Nanocatalysts: Magnetically recoverable nanocatalysts are gaining attention for their high catalytic activity, stability, and ease of separation, particularly in the synthesis of fused pyrimidine systems like pyrano-pyrimidines. nih.gov
The application of these and other novel catalytic systems to the synthesis and functionalization of this compound could lead to more efficient and sustainable chemical processes.
Table 1: Examples of Catalysts Used in the Synthesis of Pyrimidine Derivatives
| Catalyst Type | Specific Catalyst | Application | Reference |
| Lewis Acid | ZnCl₂ | Three-component synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |
| Organocatalyst | Dithiophosphoric Acid | Photochemical functionalization of pyrimidines | acs.org |
| Nanocatalyst | Magnetic Nanoparticles | Synthesis of pyrano-pyrimidine derivatives | nih.gov |
| Metal Salt | CuCl₂·2H₂O | Solvent-less synthesis of tetrahydropyrimidine-5-carboxylates | nih.gov |
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. For this compound, advanced computational modeling can be employed to predict its behavior in chemical reactions and to guide the design of new experiments.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. materialsciencejournal.org DFT calculations can be used to determine key parameters such as frontier molecular orbital (HOMO-LUMO) energies, which provide information about the molecule's reactivity. materialsciencejournal.org For example, a low HOMO-LUMO energy gap suggests high reactivity. materialsciencejournal.org
In silico screening and molecular docking studies can also be used to predict the biological activity of derivatives of this compound. nih.govnih.gov These computational techniques can help to identify promising lead compounds for further experimental investigation, thereby accelerating the drug discovery process.
Table 2: Computational Methods in the Study of Pyrimidine Derivatives
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Structural and electronic property prediction | Molecular geometry, HOMO-LUMO gap, reactivity | materialsciencejournal.org |
| Molecular Docking | Prediction of biological activity | Binding affinity to target proteins | nih.gov |
| In Silico Screening | Virtual screening of compound libraries | Identification of potential lead compounds | nih.gov |
Design and Synthesis of Novel Pyrimidine-Based Scaffolds
This compound is an ideal starting material for the design and synthesis of novel pyrimidine-based scaffolds with diverse functionalities. The methoxy (B1213986) group at the 4-position can be a leaving group, allowing for the introduction of various substituents through nucleophilic substitution reactions.
For example, the corresponding Ethyl 4-chloropyrimidine-5-carboxylate is a versatile intermediate that can react with a wide range of nucleophiles, such as amines, to generate libraries of new compounds. mdpi.com These new derivatives can then be evaluated for their biological activities or material properties. The synthesis of novel annulated thienopyrimidines and pyrazolo[3,4-d]pyrimidines from pyrimidine precursors has been reported, showcasing the potential for creating fused heterocyclic systems with unique properties. acs.orgnih.gov
The development of "scaffold hopping" strategies, where the core structure of a known active molecule is replaced with a different scaffold while retaining its key binding features, is another promising area. nih.gov this compound could serve as a valuable scaffold for such endeavors.
Integration with Flow Chemistry and Automated Synthesis
The pharmaceutical and chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. mdpi.comresearchgate.net These technologies offer precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com
The integration of this compound chemistry with flow reactors can enable the rapid and on-demand synthesis of a wide range of derivatives. mdpi.com Automated systems can be used to perform multi-step syntheses, purifications, and analyses in a seamless fashion, significantly reducing manual labor and accelerating research and development. researchgate.net
The development of flow-based methods for the synthesis of pyrimidines and other heterocycles is an emerging trend that holds great promise for the future of chemical manufacturing. mdpi.com Applying these technologies to the chemistry of this compound will be a key focus of future research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-methoxypyrimidine-5-carboxylate?
- Methodological Answer : The compound is commonly synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-methoxybenzaldehyde), ethyl acetoacetate, and a urea/thiourea derivative under acidic conditions (e.g., HCl or Lewis acids). Optimization involves adjusting catalysts (e.g., ZnCl₂), solvent polarity, and reaction temperature (80–100°C) to improve yield (typically 60–85%) .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (to confirm methoxy and ester groups), IR (C=O stretching at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak matching MW).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for visualization. Key parameters include bond lengths (e.g., C–O: 1.21 Å, C–S: 1.68 Å) and torsion angles (e.g., 48.88° for pyrimidine ring puckering) .
Q. How are common impurities identified during synthesis?
- Methodological Answer : Impurities (e.g., unreacted intermediates or dimerization byproducts) are detected via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Crystallographic disorder analysis in SHELXL refines occupancy ratios for minor components .
Q. What pharmacological activities are associated with pyrimidine derivatives?
- Methodological Answer : Dihydropyrimidinone analogs exhibit antibacterial, antitumor, and anti-inflammatory activities. Assays include MIC tests (for antimicrobial activity) and MTT assays (IC₅₀ determination against cancer cell lines). Substituent effects (e.g., methoxy vs. chloro groups) are systematically compared .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Cross-validate using density functional theory (DFT) calculations (e.g., Gaussian09) to model NMR chemical shifts and compare with experimental data. For crystallographic disorder, employ SHELXL’s PART instruction to refine split positions and assess thermal motion parameters (e.g., Uₑq > 0.08 Ų indicates dynamic effects) .
Q. What strategies optimize reaction yields in multistep syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Biginelli reactions.
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Temperature Gradients : Employ microwave-assisted synthesis (e.g., 100°C, 30 min) for faster kinetics.
Evidence from multi-step protocols shows yields improve from 45% to 72% with iterative optimization .
Q. How are computational models applied to analyze pyrimidine ring puckering?
- Methodological Answer : Use Cremer-Pople parameters (q, θ, φ) to quantify puckering amplitudes. For example, a six-membered ring with q₂ = 0.45 Å and φ₂ = 30° indicates a chair conformation. Compare with SC-XRD data using PLATON’s ADDSYM module to detect symmetry deviations .
Q. How is polymorphism assessed in crystallographic studies?
- Methodological Answer : Conduct polymorph screening via solvent recrystallization (e.g., ethanol vs. hexane). Use Mercury 4.0 to overlay unit cells and calculate RMSD values (<0.5 Å indicates similar packing). Validate thermal stability via DSC (e.g., melting point variations >5°C suggest distinct forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
